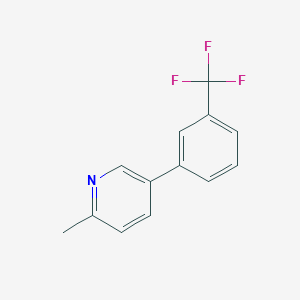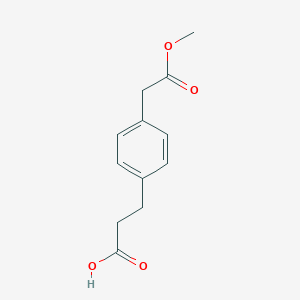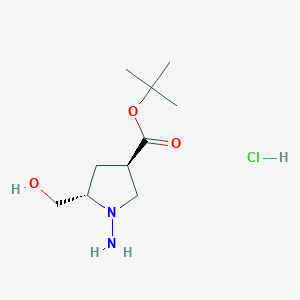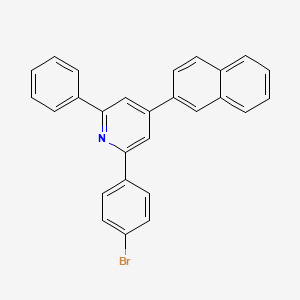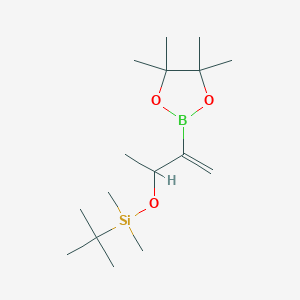
3-Fluoro-2-vinylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-vinylphenol is an organic compound characterized by the presence of a fluorine atom and a vinyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-vinylphenol can be synthesized through several methods, including the halogenation of phenols followed by a subsequent vinyl group introduction. One common approach involves the electrophilic aromatic substitution of phenol with fluorine to introduce the fluorine atom, followed by a dehydrogenation process to attach the vinyl group.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the desired compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-2-vinylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Produces this compound derivatives with increased oxidation states.
Reduction: Yields reduced forms of the compound, such as 3-Fluoro-2-vinylbenzene.
Applications De Recherche Scientifique
3-Fluoro-2-vinylphenol has found applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Fluoro-2-vinylphenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
3-Fluoro-2-vinylphenol is structurally similar to other fluorinated phenols, such as 4-Fluoro-2-vinylphenol and 3-Fluoro-4-vinylphenol. its unique arrangement of the fluorine and vinyl groups imparts distinct chemical and biological properties. For example, the position of the fluorine atom can significantly influence the compound's reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C8H7FO |
|---|---|
Poids moléculaire |
138.14 g/mol |
Nom IUPAC |
2-ethenyl-3-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-7(9)4-3-5-8(6)10/h2-5,10H,1H2 |
Clé InChI |
PDMNDJOQGDGMDN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
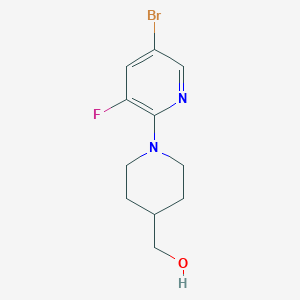

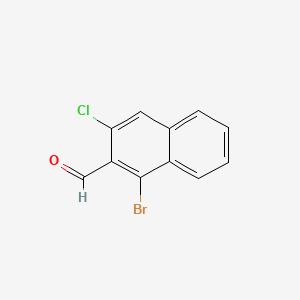
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
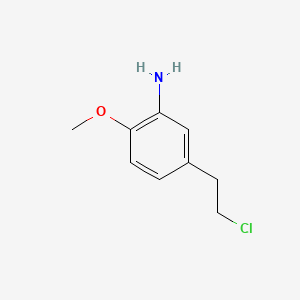
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
